molecular formula C8H12N2O B6588454 3-(1,3-oxazol-2-yl)piperidine CAS No. 1211540-59-8

3-(1,3-oxazol-2-yl)piperidine

Cat. No.: B6588454
CAS No.: 1211540-59-8
M. Wt: 152.19 g/mol
InChI Key: KJNGYDQNJSVHJJ-UHFFFAOYSA-N
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Description

3-(1,3-Oxazol-2-yl)piperidine is a heterocyclic compound that features both an oxazole and a piperidine ring The oxazole ring consists of one nitrogen and one oxygen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-oxazol-2-yl)piperidine typically involves the formation of the oxazole ring followed by its attachment to the piperidine ring. One common method is the van Leusen oxazole synthesis, which uses tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-oxazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The piperidine ring can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: Both the oxazole and piperidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted oxazole or piperidine derivatives depending on the reactants used.

Mechanism of Action

The mechanism of action of 3-(1,3-oxazol-2-yl)piperidine involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity . The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects.

Comparison with Similar Compounds

Uniqueness: 3-(1,3-oxazol-2-yl)piperidine is unique due to the combination of the oxazole and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2-piperidin-3-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-7(6-9-3-1)8-10-4-5-11-8/h4-5,7,9H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNGYDQNJSVHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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